Cas no 31502-87-1 (1,4-Bis(7-chloroquinolin-4-yl)piperazine)
1,4-Bis(7-chloroquinolin-4-yl)piperazine Chemical and Physical Properties
Names and Identifiers
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- 1,4-Bis(7-chloroquinolin-4-yl)piperazine
- 7-chloro-4-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]quinoline
- 1,4-Bis-<7-chlor-<4>chinolyl>-piperazin
- 7,7'-dichloro-4,4'-piperazine-1,4-diyl-bis-quinoline
- 7-chloro-4-[4-(7-chloro-4-quinolinyl)-1-piperazinyl]quinoline
- C74619
- UNII-D355AT4JYE
- DS-6306
- CS-0155746
- AN-740/37278004
- AKOS016000643
- MFCD01236858
- Quinoline, 4,4'-(1,4-piperazinediyl)bis(7-chloro-
- SCHEMBL13891514
- DTXSID30359856
- DB-328749
- A875887
- C22H18Cl2N4
- D355AT4JYE
- 31502-87-1
- 4,4'-(1,4-Piperazinediyl)bis[7-chloroquinoline]
- DTXCID50310909
- AA-504/11221020
-
- MDL: MFCD01236858
- Inchi: 1S/C22H18Cl2N4/c23-15-1-3-17-19(13-15)25-7-5-21(17)27-9-11-28(12-10-27)22-6-8-26-20-14-16(24)2-4-18(20)22/h1-8,13-14H,9-12H2
- InChI Key: XSMHXIXQAIQGTD-UHFFFAOYSA-N
- SMILES: ClC1C=CC2C(C=1)=NC=CC=2N1CCN(C2C=CN=C3C=C(C=CC=23)Cl)CC1
Computed Properties
- Exact Mass: 408.09100
- Monoisotopic Mass: 408.0908520g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 28
- Rotatable Bond Count: 2
- Complexity: 481
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.4
- Topological Polar Surface Area: 32.3Ų
Experimental Properties
- Density: 1.385±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 241 ºC
- Solubility: Insuluble (6.5E-4 g/L) (25 ºC),
- PSA: 32.26000
- LogP: 5.54640
1,4-Bis(7-chloroquinolin-4-yl)piperazine Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H332-H335
- Warning Statement: P261-P280-P305+P351+P338
- Storage Condition:Sealed in dry,2-8°C
1,4-Bis(7-chloroquinolin-4-yl)piperazine Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1,4-Bis(7-chloroquinolin-4-yl)piperazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JD732-100mg |
1,4-Bis(7-chloroquinolin-4-yl)piperazine |
31502-87-1 | 95+% | 100mg |
302CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JD732-250mg |
1,4-Bis(7-chloroquinolin-4-yl)piperazine |
31502-87-1 | 95+% | 250mg |
833CNY | 2021-05-08 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B898472-1g |
1,4-Bis(7-chloroquinolin-4-yl)piperazine |
31502-87-1 | ≥95% | 1g |
1,566.00 | 2021-05-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JD732-200mg |
1,4-Bis(7-chloroquinolin-4-yl)piperazine |
31502-87-1 | 95+% | 200mg |
532.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JD732-50mg |
1,4-Bis(7-chloroquinolin-4-yl)piperazine |
31502-87-1 | 95+% | 50mg |
212.0CNY | 2021-08-04 | |
| TRC | C327200-10mg |
1,4-bis(7-Chloroquinolin-4-yl)piperazine |
31502-87-1 | 10mg |
$ 138.00 | 2023-09-08 | ||
| TRC | C327200-50mg |
1,4-bis(7-Chloroquinolin-4-yl)piperazine |
31502-87-1 | 50mg |
$ 529.00 | 2023-09-08 | ||
| TRC | C327200-250mg |
1,4-bis(7-Chloroquinolin-4-yl)piperazine |
31502-87-1 | 250mg |
$ 1363.00 | 2023-09-08 | ||
| Alichem | A139002193-250mg |
1,4-Bis(7-chloroquinolin-4-yl)piperazine |
31502-87-1 | 95% | 250mg |
$169.60 | 2023-09-02 | |
| Alichem | A139002193-1g |
1,4-Bis(7-chloroquinolin-4-yl)piperazine |
31502-87-1 | 95% | 1g |
$425.06 | 2023-09-02 |
1,4-Bis(7-chloroquinolin-4-yl)piperazine Suppliers
1,4-Bis(7-chloroquinolin-4-yl)piperazine Related Literature
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Patricia A. A. M. Vaz,João Rocha,Artur M. S. Silva New J. Chem., 2016,40, 8198-8201
Additional information on 1,4-Bis(7-chloroquinolin-4-yl)piperazine
Professional Introduction to 1,4-Bis(7-chloroquinolin-4-yl)piperazine (CAS No. 31502-87-1)
1,4-Bis(7-chloroquinolin-4-yl)piperazine, a compound with the CAS number 31502-87-1, is a significant molecule in the field of pharmaceutical chemistry and has garnered considerable attention due to its unique structural and pharmacological properties. This compound belongs to the class of bis-piperazine derivatives, which are known for their diverse applications in medicinal chemistry, particularly in the development of central nervous system (CNS) drugs and other therapeutic agents.
The molecular structure of 1,4-bis(7-chloroquinolin-4-yl)piperazine consists of two quinoline moieties linked via a piperazine ring. The presence of chlorine atoms at the 7-position of the quinoline rings introduces electrophilic centers that can participate in various chemical reactions, making it a versatile intermediate in synthetic chemistry. This structural feature has been exploited in numerous synthetic pathways to develop more complex molecules with enhanced pharmacological activity.
In recent years, there has been a growing interest in quinoline derivatives due to their broad spectrum of biological activities. Quinolines and their derivatives have been extensively studied for their antimicrobial, antimalarial, anti-inflammatory, and anticancer properties. The introduction of piperazine into the quinoline framework enhances the solubility and bioavailability of these compounds, making them more suitable for therapeutic applications.
One of the most compelling aspects of 1,4-bis(7-chloroquinolin-4-yl)piperazine is its potential as a scaffold for drug discovery. The compound's dual quinoline-piperazine structure allows for selective binding to various biological targets, including enzymes and receptors involved in neurological disorders. Recent studies have highlighted its potential in the development of novel treatments for conditions such as depression, anxiety, and neurodegenerative diseases.
The pharmacological profile of 1,4-bis(7-chloroquinolin-4-yl)piperazine has been extensively evaluated in preclinical studies. These studies have demonstrated its ability to modulate neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial for regulating mood and cognitive function. The compound's ability to interact with these pathways makes it a promising candidate for further development into therapeutic agents.
Moreover, the synthesis of 1,4-bis(7-chloroquinolin-4-yl)piperazine has been optimized to ensure high yield and purity. Advanced synthetic techniques have been employed to introduce the chlorine atoms at the 7-position of the quinoline rings with high precision. These advancements in synthetic methodology have not only improved the accessibility of the compound but also paved the way for its application in large-scale drug production.
The potential applications of 1,4-bis(7-chloroquinolin-4-yl)piperazine extend beyond CNS disorders. Emerging research suggests that this compound may also have utility in treating inflammatory diseases and cancer. The ability of quinoline derivatives to inhibit inflammatory pathways has been well-documented, and the piperazine moiety further enhances this effect by improving cell membrane permeability.
In conclusion, 1,4-bis(7-chloroquinolin-4-yl)piperazine (CAS No. 31502-87-1) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features and diverse biological activities make it a valuable tool for drug discovery. As research continues to uncover new therapeutic applications, this compound is poised to play a crucial role in the development of next-generation pharmaceuticals.
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